molecular formula C8H15NO B1616706 N,N-Diethylmethacrylamide CAS No. 5441-99-6

N,N-Diethylmethacrylamide

Cat. No.: B1616706
CAS No.: 5441-99-6
M. Wt: 141.21 g/mol
InChI Key: JMCVCHBBHPFWBF-UHFFFAOYSA-N
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Description

Post polymerization, N, N-Diethyl methacrylamide gels show temperature sensitivity because of their lower critical solution temperature (LCST). This acrylamide is commonly polymerized to form temperature sensitive hydrogels. The presence of a hydrophobic group (methyl and ethyl group in this case) is characteristic in temperature sensitive polymers. Water solubility in such polymers decreases with increase in temperature.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-diethyl-2-methylprop-2-enamide
Source PubChem
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InChI

InChI=1S/C8H15NO/c1-5-9(6-2)8(10)7(3)4/h3,5-6H2,1-2,4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMCVCHBBHPFWBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40969546
Record name N,N-Diethyl-2-methylprop-2-enamide
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Molecular Weight

141.21 g/mol
Source PubChem
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CAS No.

5441-99-6
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Record name N,N-Diethyl-2-methylprop-2-enamide
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Record name N,N-Diethylmethacrylamide
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N,n Diethylmethacrylamide Monomer: Synthetic Methodologies and Precursor Chemistry

N,N-Diethylmethacrylamide (DEMA) is a vinyl monomer characterized by a methacrylamide (B166291) functional group with two ethyl substituents on the nitrogen atom. Its synthesis is of significant interest for the production of specialty polymers. The primary synthetic routes to DEMA involve the formation of an amide bond between a methacrylic acid derivative and diethylamine (B46881). The choice of synthetic method often depends on factors such as desired purity, scale, and the availability and cost of precursors.

The most common laboratory-scale synthesis involves the reaction of methacryloyl chloride with diethylamine. google.com This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or an excess of diethylamine, to neutralize the hydrochloric acid byproduct. google.com The reaction is generally performed in an inert solvent like dichloromethane (B109758) at low temperatures to control the exothermic reaction and minimize side product formation.

Another prevalent method utilizes methacrylic anhydride (B1165640) as the acylating agent for diethylamine. scielo.br This approach avoids the generation of corrosive hydrogen chloride gas. The reaction is often conducted in an anhydrous solvent, and a catalyst such as 4-(dimethylamino)pyridine (DMAP) may be employed to enhance the reaction rate. scielo.br

A third route involves the direct amidation of methacrylic acid or its esters (e.g., methyl methacrylate) with diethylamine. google.comgoogle.com This method can be more atom-economical but often requires more forcing conditions, such as higher temperatures or the use of specific catalysts, to drive the reaction to completion. google.comgoogle.com For instance, the reaction of methyl acrylate (B77674) with diethylamine can lead to the Michael addition product, which then undergoes amidation and subsequent thermal decomposition to yield the desired N,N-diethylacrylamide. google.com

The key precursors for the synthesis of this compound are summarized in the table below.

Precursor NameChemical FormulaRole in Synthesis
Diethylamine(C₂H₅)₂NHSource of the diethylamino group
Methacryloyl chlorideCH₂=C(CH₃)COClAcylating agent
Methacrylic anhydride[CH₂=C(CH₃)CO]₂OAcylating agent
Methacrylic acidCH₂=C(CH₃)COOHAcylating agent precursor
Methyl methacrylate (B99206)CH₂=C(CH₃)COOCH₃Acylating agent precursor

Industrial and Laboratory Scale Synthesis Considerations for N,n Diethylmethacrylamide

The synthesis of N,N-Diethylmethacrylamide is performed at both laboratory and industrial scales, with different considerations for each.

Laboratory Scale Synthesis: In a laboratory setting, the primary focus is often on achieving high purity and well-characterized products for research purposes. The synthesis of N,N-disubstituted methacrylamides, including DEMA, is frequently carried out using methacrylic anhydride (B1165640) or methacryloyl chloride with the corresponding diamine or amine. scielo.br For instance, a typical laboratory procedure involves the dropwise addition of methacrylic anhydride in an anhydrous solvent like dichloromethane (B109758) to a solution of diethylamine (B46881), triethylamine (B128534), and a catalytic amount of 4-(dimethylamino)pyridine in an ice bath. scielo.br The reaction is often stirred at room temperature for an extended period, followed by an aqueous workup to remove water-soluble impurities and byproducts. scielo.br Purification is a critical step and is commonly achieved through column chromatography to isolate the monomer in high purity. scielo.br The use of a rotary evaporator to remove the solvent is a standard practice in these small-scale preparations. scielo.br

Industrial Scale Synthesis: On an industrial scale, the focus shifts towards cost-effectiveness, process safety, high yield, and process efficiency. google.com While the fundamental chemistry may be similar to laboratory methods, the implementation differs significantly. Methods that avoid expensive reagents, high pressures, or extreme temperatures are preferred. google.com For example, processes starting from (meth)acrylic acid or its esters are often considered for industrial production due to the lower cost of these precursors. google.comgoogle.com One patented industrial method for producing N,N-dialkylacrylamides involves the reaction of an acrylic acid ester with a dialkylamine to form a β-aminopropionate intermediate, followed by amidation and thermal cracking. google.com Continuous processing is often favored over batch processing to ensure consistent product quality and higher throughput. google.com The purification on an industrial scale typically relies on fractional distillation under reduced pressure rather than chromatography. google.comgoogle.com

The following table summarizes the key differences between laboratory and industrial scale synthesis of this compound.

ConsiderationLaboratory ScaleIndustrial Scale
Primary Goal High purity, characterizationCost-effectiveness, high yield, safety
Typical Precursors Methacryloyl chloride, Methacrylic anhydride(Meth)acrylic acid, (Meth)acrylic acid esters
Reaction Conditions Batch processing, controlled temperature (ice bath)Continuous or large batch processing, optimized temperature and pressure for efficiency
Purification Method Column chromatography, precipitationFractional distillation (often under vacuum)
Byproduct Handling Aqueous workup, small-scale waste disposalByproduct recovery and recycling, large-scale waste treatment

Strategies for Monomer Purification and Stabilization

Conventional Radical Homopolymerization of this compound

Conventional radical polymerization is a fundamental method for synthesizing poly(this compound) (PDEMA). This technique relies on the use of initiators that generate free radicals to start the polymerization process.

Initiator Systems and Reaction Parameters

The choice of initiator and reaction conditions plays a crucial role in determining the characteristics of the resulting polymer. A common initiator used in the free-radical polymerization of DEMA is 2,2'-azobis(2-methylpropionitrile) (B43924) (AIBN). beilstein-journals.org The polymerization is typically carried out in a solvent, such as N,N-dimethylformamide (DMF), at elevated temperatures, for instance, 70°C. beilstein-journals.org The molecular weight of the polymer can be influenced by the ratio of monomer to initiator and the presence of chain transfer agents. beilstein-journals.orggoogle.com For example, using thiol-functionalized phenols as chain transfer agents allows for the synthesis of PDEMA with specific end-groups. beilstein-journals.org

Another approach involves using redox initiation systems. For instance, the radical polymerization of N,N-dimethylacrylamide has been initiated by FeCl3-poly(tertiary amine) pairs in aqueous solutions. researchgate.net While this example pertains to a similar monomer, it illustrates the variety of initiator systems applicable to acrylamides. The molecular weight of the polymer can be controlled by adjusting the concentration of the initiator relative to the monomer. google.com

Below is a table summarizing typical initiator systems and reaction parameters for the conventional radical homopolymerization of DEMA and related acrylamides.

Table 1: Initiator Systems and Reaction Parameters for Conventional Radical Polymerization

Initiator SystemMonomerSolventTemperature (°C)Chain Transfer AgentReference
2,2'-azobis(2-methylpropionitrile) (AIBN)This compoundN,N-dimethylformamide (DMF)703-(4-(1,1-dimethylethan-1-yl)phenoxy)propane-1-thiol beilstein-journals.org
AIBNN,N-diethylacrylamide (DEAA) and N,N-dimethyl-α-(hydroxymethyl)acrylamide (DMαHAA)1,4-dioxane60Not specified nih.govmdpi.com
AIBNN,N-diethylacrylamide and Glycidyl (B131873) methacrylate (B99206)Tetrahydrofuran (B95107) (THF)60Not specified mdpi.com
FeCl3-poly(tertiary amine)N,N-dimethylacrylamideAqueous solutionNot specifiedNot specified researchgate.net

Solvent Effects on Polymerization Kinetics and Product Characteristics

The solvent used in polymerization can significantly impact the reaction kinetics and the properties of the final polymer. advancedsciencenews.com For radical polymerizations, while historically considered less influential than in ionic polymerizations, solvent effects can be substantial. advancedsciencenews.com The choice of solvent can alter the rate of polymerization by affecting the activity coefficients of the monomer, the propagating radical, and the transition state. advancedsciencenews.com

For acrylamide (B121943) derivatives, polar solvents, particularly water, can increase the rate of polymerization. This is often attributed to hydrogen bonding between the solvent and the carbonyl group of the monomer. researchgate.net In the case of N,N-disubstituted acrylamides, the solvent can also influence the solubility of the resulting polymer, which in turn affects the reaction environment. For instance, in the anionic polymerization of N,N-dimethylacrylamide, the choice of solvent and additives was critical to prevent the polymer from precipitating out of the solution. mcmaster.ca

The characteristics of the resulting polymer, such as its molecular weight and tacticity, can also be influenced by the solvent. In anionic polymerization, the solvent, in conjunction with the counterion and temperature, plays a key role in controlling the stereoregularity of the polymer chains. mcmaster.caacs.org

Controlled/Living Radical Polymerization (CLRP) Techniques for Poly(this compound)

To achieve better control over the polymer architecture, including molecular weight and dispersity, controlled/living radical polymerization (CLRP) techniques are employed. These methods allow for the synthesis of well-defined polymers.

Atom Transfer Radical Polymerization (ATRP)

Atom Transfer Radical Polymerization (ATRP) is a powerful technique for synthesizing well-defined poly(this compound). This method allows for the creation of polymers with narrow molecular weight distributions. researchgate.net A typical ATRP system for DEMA involves a catalyst system such as CuBr/2,2'-bipyridyl with an initiator like ethyl-2-bromopropionate, often conducted in a solvent such as methanol. researchgate.netpku.edu.cn

Living radical polymerization of N,N-diethylacrylamide has also been achieved using a RuCl2(PPh3)3-based initiating system in conjunction with an alkyl halide initiator. cmu.edu These controlled polymerizations lead to polymers with predictable molecular weights and relatively low dispersity. researchgate.netcmu.edu

Table 2: ATRP Systems for this compound and Related Monomers

Catalyst SystemInitiatorMonomerSolventTemperature (°C)Reference
CuBr/2,2'-bipyridylEthyl-2-bromopropionateThis compoundMethanolNot specified researchgate.netpku.edu.cn
RuCl2(PPh3)3/Al(Oi-Pr)3Alkyl halide (e.g., CCl3Br)N,N-DiethylacrylamideToluene (B28343)60-80 cmu.edu
CuCl/Me6TRENMethyl 2-chloropropionateN,N-dimethylacrylamideTolueneRoom Temperature researchgate.net

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is another versatile CLRP method for producing well-defined poly(this compound). researchgate.net The choice of chain transfer agent (CTA) and solvent significantly influences the polymerization kinetics and can lead to induction periods. researchgate.net For the RAFT polymerization of DEMA, various dithiobenzoates have been used as CTAs, with cyanoisopropyl dithiobenzoate in toluene at 80°C showing high efficiency and a short induction period. researchgate.net

RAFT polymerization has been successfully used to create various architectures, including block copolymers. nih.govnih.govtandfonline.com For instance, well-defined double hydrophilic block copolymers of poly(ethylene glycol)-block-poly(N,N-diethylacrylamide) have been synthesized using a dithioester-terminated PEG as a macro-CTA. researchgate.net The living nature of RAFT polymerization allows for chain extensions, leading to high molecular weight polymers with low dispersity. qut.edu.au

Table 3: RAFT Polymerization Systems for this compound

Chain Transfer Agent (CTA)InitiatorSolventTemperature (°C)Resulting Polymer ArchitectureReference
Cyanoisopropyl dithiobenzoateAIBNToluene80Homopolymer researchgate.net
Cumyl dithiobenzoateAIBNToluene, Dioxane, or BulkNot specifiedHomopolymer researchgate.net
tert-Butyl dithiobenzoateAIBNToluene, Dioxane, or BulkNot specifiedHomopolymer researchgate.net
Dithioester terminated PEGNot specifiedNot specifiedNot specifiedBlock copolymer (PEG-b-PDEAm) researchgate.net
4-(tert-butyl)phenyl 2-(((ethylthio)carbonothioyl)thio)-2-methylpropanoateNot specifiedAqueous25Homopolymer qut.edu.au

Nitroxide-Mediated Polymerization (NMP)

Nitroxide-Mediated Polymerization (NMP) is a robust technique for synthesizing well-defined polymers without the need for metal catalysts. acs.org Well-defined poly(N,N-diethylacrylamide) has been successfully synthesized for the first time using NMP. acs.org The polymerization can be carried out in a solvent like toluene, using a tertiary alkoxyamine initiator such as BlocBuilder, which is based on the nitroxide SG1. acs.org This method allows for high monomer conversion and a linear increase in number-average molar mass with conversion. acs.org

NMP has also been utilized to create block copolymers containing poly(N,N-diethylacrylamide). For example, diblock copolymers with a poly(acrylic acid) segment and a poly(N,N-diethylacrylamide) block have been synthesized in an aqueous dispersion using a water-soluble macroalkoxyamine. icp.ac.ru

Copolymerization of N,n Diethylmethacrylamide: Diverse Architectures and Functionalization

Random Copolymerization of N,N-Diethylmethacrylamide with Co-monomers

Random copolymerization involves the statistical incorporation of two or more different monomer units into a single polymer chain. This approach is widely used to modify the properties of the resulting polymer, such as its thermoresponsiveness, hydrophilicity, and reactivity.

The random copolymerization of DEAAm with other acrylamide (B121943) and methacrylate (B99206) derivatives has been explored to fine-tune the characteristics of the final polymer.

N-Ethylacrylamide (NEAm): The copolymerization of DEAAm with N-ethylacrylamide results in random copolymers whose thermal transition in aqueous solution is influenced by the comonomer ratio. nih.govwhiterose.ac.uk Studies have shown that the cloud-point temperature of these copolymers increases with a higher content of PNEAm. nih.govwhiterose.ac.uk

N-Hydroxymethylacrylamide (NHMAA): The introduction of N-hydroxymethylacrylamide as a comonomer with DEAAm can impact the lower critical solution temperature (LCST) of the resulting copolymer. pku.edu.cn The presence of the hydroxyl group in NHMAA can lead to increased hydrogen bonding interactions with water, affecting the phase transition behavior. pku.edu.cnresearchgate.net

Glycidyl (B131873) Methacrylate (GMA): Copolymers of DEAAm and glycidyl methacrylate, P(DEAAm-co-GMA), have been successfully synthesized through free radical copolymerization. mdpi.comresearchgate.netnih.gov These copolymers are of interest due to the reactive epoxy groups of GMA, which allow for post-polymerization modification. mdpi.comnih.gov It has been observed that the cloud point temperatures of these copolymers decrease as the GMA content increases. mdpi.comnih.gov

Table 1: Examples of Random Copolymerization of this compound

ComonomerPolymerization MethodKey Findings
AcrylamideRadical PolymerizationAllows for modulation of copolymer properties. researchgate.net
N-EthylacrylamideFree Radical PolymerizationCloud-point temperature increases with higher N-ethylacrylamide content. nih.govwhiterose.ac.uk
N-HydroxymethylacrylamideFree Radical PolymerizationAffects the lower critical solution temperature of the copolymer. pku.edu.cnresearchgate.net
Glycidyl MethacrylateFree Radical CopolymerizationResulting copolymers have reactive epoxy groups for further functionalization; cloud point decreases with increasing GMA content. mdpi.comresearchgate.netnih.gov

The composition of a copolymer is determined by the reactivity ratios of the comonomers, which describe the relative reactivity of a growing polymer chain ending in one monomer towards the same or the other monomer. For the copolymerization of N,N-diethylacrylamide (DEAAm) with other monomers, determining these reactivity ratios is crucial for controlling the final copolymer composition and, consequently, its properties.

For instance, in the copolymerization of DEAAm with N,N-dimethyl-α-(hydroxymethyl)acrylamide (DMαHAA), a series of copolymers with varying compositions were synthesized, indicating that the incorporation of each monomer can be controlled by the feed ratio. nih.govmdpi.com Similarly, in the copolymerization of DEAAm with glycidyl methacrylate (GMA), it was found that GMA is more reactive than DEAAm, leading to a higher incorporation of GMA in the copolymer than in the initial monomer feed. nih.gov The reactivity ratios for the copolymerization of N-isopropylacrylamide (a similar alkyl acrylamide) and GMA were reported as r1 = 0.39 and r2 = 2.69, further supporting the higher reactivity of GMA. nih.gov

The Fineman-Ross and Kelen-Tudos methods are commonly used to determine these reactivity ratios from experimental data. researchgate.net For the copolymerization of DEA with acrylamide, these methods were used to obtain the reactivity ratios, which then allowed for the calculation of the average segment length of each monomer in the copolymer chain. researchgate.net

Block Copolymerization of this compound

Block copolymers are composed of two or more distinct polymer chains (blocks) linked together. The block copolymerization of this compound (DEAAm) allows for the creation of well-defined architectures with unique properties, often leading to self-assembly in solution.

Controlled polymerization techniques are essential for the synthesis of well-defined block copolymers with controlled molecular weights and low polydispersity.

Diblock Copolymers: Diblock copolymers containing a poly(N,N-diethylacrylamide) (PDEAAm) block have been synthesized using various controlled polymerization methods. Anionic polymerization has been employed to create diblock copolymers with monomers like styrene, tert-butyl methacrylate, and 2-vinylpyridine. researchgate.net Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has been utilized to prepare thermo-sensitive diblock copolymers of N,N-diethylacrylamide and N-vinylpyrrolidone. nih.gov Nitroxide-mediated polymerization (NMP) has also been used to synthesize diblock copolymers of poly(acrylic acid) and PDEAAm in an aqueous dispersion. rsc.org

Triblock Copolymers: The synthesis of ABC-type triblock copolyacrylamides has been achieved through copper-mediated reversible deactivation radical polymerization. nih.gov Additionally, aqueous single electron transfer living radical polymerization (SET-LRP) has been employed to synthesize multi-block copolymers of various acrylamides, including DEAAm. rsc.org

Amphiphilic block copolymers consist of both hydrophilic (water-loving) and hydrophobic (water-fearing) blocks. In a selective solvent (one that is good for one block and poor for the other), these copolymers can self-assemble into various nanostructures, such as micelles and vesicles. mdpi.com

Block copolymers of DEAAm can exhibit amphiphilic behavior, particularly when combined with a hydrophilic block. For example, diblock copolymers of DEAAm and a hydrophilic monomer can form core-shell micelles in aqueous solution, where the hydrophobic PDEAAm block forms the core and the hydrophilic block forms the corona. mdpi.com The self-assembly of methacrylate-based amphiphilic block copolymers has been studied, demonstrating the formation of micelles and compound micelles in aqueous solution for diblock copolymers, and vesicular structures for triblock copolymers. core.ac.uk The self-assembly behavior can also be influenced by external stimuli like temperature and pH, especially when the blocks are responsive to these changes. uni-bayreuth.de

Polymerization-Induced Self-Assembly (PISA) is a powerful and efficient method for producing block copolymer nanoparticles in situ. mdpi.comnih.gov In a typical PISA process, a soluble polymer block is chain-extended with a second monomer that forms an insoluble block in the reaction medium. mdpi.comaston.ac.uk This leads to the self-assembly of the forming block copolymer into various morphologies, such as spheres, worms, or vesicles, directly during the polymerization. mdpi.comrsc.org

PISA has been successfully applied to the synthesis of block copolymers containing N,N-diethylacrylamide. aston.ac.uk For instance, RAFT aqueous dispersion polymerization has been used with water-miscible monomers like DEAAm to create well-defined nano-objects. aston.ac.uk The morphology of the resulting nanoparticles is typically dependent on the relative lengths of the stabilizer and core-forming blocks. mdpi.com Nitroxide-mediated polymerization (NMP) has also been utilized in PISA to prepare poly(sodium acrylate)-block-poly(N,N-diethylacrylamide) spheres. nih.gov A reverse sequence PISA approach has also been developed where a hydrophobic block is used as a precursor and a hydrophilic monomer like N,N'-dimethylacrylamide is polymerized from it in a concentrated aqueous solution, leading to self-assembly upon dilution. nih.govacs.org This demonstrates the versatility of PISA in creating complex nanostructures with DEAAm and related monomers. nih.govacs.org

Graft Copolymerization Involving this compound Units

Graft copolymers containing this compound (DEAAm) units exhibit a range of architectures, from simple "grafting onto" and "grafting from" structures to more complex star-shaped and brush-like morphologies. These structures are achieved through various polymerization techniques, leading to materials with tunable properties, particularly in terms of their responsiveness to external stimuli like temperature and pH.

One common approach involves the "grafting onto" method, where pre-synthesized polymer chains with reactive end-groups are attached to a polymer backbone. For instance, a thermothickening graft copolymer has been synthesized by grafting thermosensitive poly(N,N-diethylacrylamide-co-N,N-dimethylacrylamide) (P(DEAAm-co-DMAA)) side chains onto a hydrophilic poly(acrylic acid-co-2-acrylamido-2-methylpropane sulfonic acid) backbone. This process typically involves the use of coupling agents to facilitate the reaction between the side chains and the backbone.

The "grafting from" technique, where monomer units are polymerized from active sites along a polymer backbone, has also been employed to create DEAAm-containing graft copolymers. A notable example is the synthesis of a thermo- and pH-sensitive graft copolymer with a chitosan (B1678972) backbone and poly(this compound) (PDEAAm) side chains through radical graft polymerization. researchgate.net This method allows for the formation of well-defined graft structures.

More complex architectures, such as star-shaped copolymers, have been synthesized using a "core-first" approach with multifunctional initiators. acs.org For example, three-, four-, and six-arm star-shaped PDEAAm have been prepared via organocatalytic group transfer polymerization (GTP). acs.org Another example involves the synthesis of a four-arm star-shaped porphyrin-centered PDEAAm via reversible addition-fragmentation chain transfer (RAFT) radical polymerization. researchgate.net These star polymers exhibit unique solution properties due to their defined core and multiple arms.

Comb-like or brush-like architectures, where dense side chains are grafted onto a linear backbone, represent another class of DEAAm-containing graft copolymers. These are often synthesized using controlled radical polymerization techniques to achieve a high grafting density. For instance, comb-like block copolymers with a polyimide backbone and poly(N,N-dimethylaminoethyl methacrylate) side chains, a monomer structurally similar to DEAAm in its stimuli-responsive behavior, have been prepared using atom transfer radical polymerization (ATRP). researchgate.net These structures can exhibit distinct self-assembly behaviors in solution.

The diverse architectural possibilities of graft copolymers incorporating DEAAm are summarized in the table below, highlighting the synthetic strategies and resulting polymer structures.

Grafting TechniqueBackbone PolymerGrafted ChainsResulting ArchitectureReference
Grafting ontoPoly(acrylic acid-co-2-acrylamido-2-methylpropane sulfonic acid)Poly(N,N-diethylacrylamide-co-N,N-dimethylacrylamide)Thermothickening Graft Copolymer
Grafting fromChitosanPoly(this compound)Thermo- and pH-sensitive Graft Copolymer researchgate.net
Core-first (GTP)Multifunctional silyl (B83357) ketene (B1206846) acetal (B89532) initiatorPoly(this compound)3-, 4-, and 6-Arm Star-Shaped Polymers acs.org
Core-first (RAFT)Porphyrin-based initiatorPoly(this compound)4-Arm Star-Shaped Polymer researchgate.net
Grafting from (ATRP)PolyimidePoly(N,N-dimethylaminoethyl methacrylate)Comb-like Block Copolymer researchgate.net

Cross-linked Poly(this compound) Systems

Homopolymer Hydrogels and Network Properties

Poly(this compound) (PDEAAm) homopolymer hydrogels are cross-linked, three-dimensional networks that exhibit thermoresponsive behavior in aqueous solutions. These materials undergo a volume phase transition temperature (VPTT), shrinking and expelling water as the temperature rises above this critical point, which is typically around 32-34°C. nih.gov The network structure is formed by polymerizing this compound in the presence of a cross-linking agent, such as N,N'-methylenebis(acrylamide) (MBA).

The properties of these single network (SN) hydrogels, including their swelling ratio, VPTT, and the sharpness of the phase transition, are highly dependent on the network density. This density is controlled by the concentration of the cross-linking agent used during synthesis. nih.gov Higher cross-linker concentrations lead to a more tightly cross-linked network, which generally results in a lower swelling capacity and can influence the temperature and range of the volume phase transition. The synthesis of these hydrogels is often carried out via free radical polymerization, initiated by a redox system like ammonium (B1175870) persulfate (APS) and N,N,N',N'-tetramethylethylenediamine (TEMED). mdpi.com

The network properties of PDEAAm hydrogels have been compared to those of the more commonly studied poly(N-isopropylacrylamide) (PNIPAM) hydrogels. Studies have shown that the swelling of PDEAAm hydrogels has a stronger dependency on the concentration of the cross-linking agent compared to PNIPAM hydrogels. nih.gov

Double Network (DN) Hydrogels with Poly(this compound) as a Component

Double network (DN) hydrogels are a class of interpenetrating polymer networks (IPNs) known for their enhanced mechanical properties compared to conventional single network hydrogels. When PDEAAm is incorporated as one of the components, the resulting DN hydrogel combines the thermoresponsiveness of PDEAAm with the properties of the second network.

The synthesis of PDEAAm-based DN hydrogels is typically a two-step process. nih.govmdpi.com First, a single network hydrogel of PDEAAm is prepared with a relatively high cross-linking density. This first network is then swollen in a solution containing the monomer for the second network (e.g., acrylamide or N,N'-dimethylacrylamide), a cross-linking agent, and a polymerization initiator. nih.govmdpi.com The polymerization of the second network within the first creates the interpenetrating structure of the DN hydrogel. nih.govmdpi.com

Characterization of these DN hydrogels involves a variety of techniques to probe their structure and properties. Swelling measurements are used to determine the equilibrium swelling ratio and to study the volume phase transition in response to temperature changes. nih.govnih.govresearchgate.net Differential scanning calorimetry (DSC) provides information on the enthalpy changes associated with the phase transition. nih.govnih.govresearchgate.net Nuclear magnetic resonance (NMR) spectroscopy can be employed to investigate the mobility of the polymer chains and the state of water within the hydrogel network. nih.govnih.govresearchgate.net

The table below summarizes the components used in the synthesis of representative PDEAAm-based DN hydrogels.

First NetworkSecond Network MonomerCross-linking Agent (First Network)Cross-linking Agent (Second Network)Reference
Poly(this compound)AcrylamideN,N'-methylenebis(acrylamide)N,N'-methylenebis(acrylamide) nih.govmdpi.com
Poly(this compound)N,N'-dimethylacrylamideN,N'-methylenebis(acrylamide)N,N'-methylenebis(acrylamide) nih.govnih.govresearchgate.net

The interpenetration of a second, typically hydrophilic and non-thermoresponsive, network significantly influences the thermoresponsive behavior of the PDEAAm component in a DN hydrogel. nih.govmdpi.comnih.govresearchgate.netnih.gov The presence of the hydrophilic second network, such as polyacrylamide (PAAm) or poly(N,N'-dimethylacrylamide) (PDMAAm), generally leads to a less sharp and broader volume phase transition compared to a PDEAAm single network hydrogel. nih.govnih.govresearchgate.net

The extent of this influence depends on the composition and cross-linking densities of both networks. By tuning these parameters, the thermoresponsive properties of the DN hydrogel can be precisely controlled. For example, the temperature-induced changes in the deswelling of DN hydrogels composed of PDEAAm and PAAm are more gradual than in PDEAAm SN hydrogels. mdpi.com

End-Group Functionalization of Poly(this compound) Chains

The functionalization of the end-groups of Poly(this compound) (PDEAAm) chains is a key strategy for tailoring the properties of the polymer and for its conjugation to other molecules or surfaces. Controlled/living radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), are particularly well-suited for this purpose as they allow for the synthesis of polymers with well-defined molecular weights and a high degree of end-group fidelity. rsc.orgcmu.edu

One common approach involves synthesizing PDEAAm with a reactive end-group that can be subsequently modified. For example, RAFT polymerization can be used to produce PDEAAm with a dithioester or trithiocarbonate (B1256668) end-group. rsc.orgacs.org This end-group can then be removed or transformed into a thiol group, which is a versatile handle for a variety of "click" chemistry reactions, such as thiol-ene and thiol-isocyanate reactions. rsc.orgacs.org These reactions proceed with high efficiency and under mild conditions, allowing for the introduction of a wide range of functionalities. For instance, the reaction of a thiol-terminated PDEAAm with various isocyanates has been shown to yield end-functionalized polymers with nearly quantitative conversion. acs.org

Free-radical chain transfer polymerization using functional chain transfer agents (CTAs) is another effective method for producing end-functionalized PDEAAm. beilstein-journals.orgnih.gov For example, thiol-functionalized 4-alkylphenols have been used as CTAs to synthesize PDEAAm with hydrophobic end-groups. beilstein-journals.orgnih.gov

The nature of the end-group can have a significant impact on the solution properties of PDEAAm, particularly its lower critical solution temperature (LCST). Hydrophobic end-groups tend to lower the cloud point of the polymer solution, with the effect being more pronounced for lower molecular weight polymers. beilstein-journals.orgnih.gov Conversely, introducing hydrophilic end-groups can increase the LCST. The table below provides examples of end-group functionalization of PDEAAm and the methods used.

Polymerization MethodFunctionalization StrategyEnd-Group FunctionalityReference
Free-radical chain transfer polymerizationUse of functional CTA4-alkylphenol beilstein-journals.orgnih.gov
RAFT PolymerizationPost-polymerization modification (thiol-isocyanate click chemistry)Thiocarbamate acs.org
RAFT PolymerizationPost-polymerization modification (thiol-ene click chemistry)Various rsc.org
RAFT PolymerizationPost-polymerization modification (thiolysis of oxiranes)Alcohol rsc.org

Controlled Chain Transfer Agent Strategies

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for synthesizing polymers with well-defined molecular weights and narrow molecular weight distributions (low polydispersity index, Đ). The choice of the chain transfer agent (CTA) is crucial for achieving good control over the polymerization of DEAAm. Dithiobenzoates and trithiocarbonates are common classes of CTAs employed for this purpose.

The effectiveness of a RAFT agent is determined by its transfer constant, which is influenced by the nature of the R (leaving) and Z (stabilizing) groups of the CTA molecule (R-S-C(=S)-Z). For the polymerization of acrylamides like DEAAm, the selection of these groups is critical to balance the rates of addition and fragmentation, thereby ensuring a controlled process.

Research has shown that for the RAFT polymerization of N,N-diethylacrylamide, dithiobenzoate-based CTAs can provide good control. For instance, studies have compared the performance of different dithiobenzoates, revealing that the structure of the R group significantly impacts the polymerization kinetics, including the presence of an induction period. researchgate.netacs.org One study found that using cyanoisopropyl dithiobenzoate resulted in a very short induction period and high polymerization efficiency in toluene (B28343) at 80 °C. researchgate.net In contrast, cumyl and tert-butyl dithiobenzoates led to longer induction periods, which was attributed to slower fragmentation of the intermediate radicals. researchgate.net

Trithiocarbonates have also been successfully used as CTAs for DEAAm polymerization. These agents can offer advantages such as reduced retardation and applicability to a broader range of monomers for block copolymer synthesis. The choice between a dithiobenzoate and a trithiocarbonate often depends on the desired polymer architecture and the specific reaction conditions.

The following table summarizes the results from RAFT polymerization of DEAAm using different CTAs, highlighting the control achieved over the molecular weight and polydispersity.

Table 1: RAFT Polymerization of this compound with Various Chain Transfer Agents

Chain Transfer Agent (CTA) R Group Z Group Solvent Molar Mass (Mn, g/mol ) Polydispersity (Đ) Reference
Cyanoisopropyl dithiobenzoate Cyanoisopropyl Phenyl Toluene Targeted Low researchgate.net
Cumyl dithiobenzoate Cumyl Phenyl Toluene Targeted Low researchgate.net
tert-Butyl dithiobenzoate tert-Butyl Phenyl Toluene Targeted Low researchgate.net

Impact of End-Group Chemistry on Solution Behavior and Stimuli-Responsiveness

Hydrophobic end-groups tend to lower the cloud point of PDEAAm. This is because the hydrophobic nature of the end-group promotes the dehydration and collapse of the polymer chains at a lower temperature. The magnitude of this effect is inversely proportional to the molecular weight of the polymer; for shorter polymer chains, the end-group constitutes a larger fraction of the molecule and thus has a more significant influence. beilstein-journals.orgnih.govresearchgate.net For instance, PDEAAm chains terminated with hydrophobic alkylphenol groups have been shown to have significantly lower cloud points compared to unmodified PDEAAm. beilstein-journals.orgnih.gov

Furthermore, the end-groups can be designed to be stimuli-responsive themselves, imparting additional functionalities to the polymer. A notable example is the incorporation of thioether linkages in the end-groups. These thioether groups can be oxidized to more hydrophilic sulfoxides or sulfones. beilstein-journals.orgnih.gov This chemical transformation increases the hydrophilicity of the end-group, leading to a significant increase in the cloud point of the PDEAAm solution. beilstein-journals.orgnih.gov This oxidation-responsive behavior allows for dynamic control over the polymer's solubility.

Another strategy involves the use of host-guest chemistry. Hydrophobic end-groups can be designed to form inclusion complexes with cyclodextrins. beilstein-journals.orgnih.gov The encapsulation of the hydrophobic end-group by the cyclodextrin (B1172386) molecule effectively masks its hydrophobicity, leading to an increase in the cloud point. beilstein-journals.orgnih.gov This interaction is reversible and can be disrupted by competitive guest molecules or changes in temperature, offering another layer of control over the polymer's solution behavior.

The table below provides data on how different end-groups and external stimuli affect the cloud point of PDEAAm.

Table 2: Influence of End-Group Chemistry on the Cloud Point of Poly(this compound)

End-Group Stimulus Change in Cloud Point (°C) Reference
3-(4-(1,1-dimethylethan-1-yl)phenoxy)propane-1-thiol None Decrease beilstein-journals.orgnih.gov
3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propane-1-thiol None Decrease beilstein-journals.orgnih.gov
Thioether-containing end-group Oxidation to Sulfoxide Increase (up to 8 °C) beilstein-journals.orgnih.gov

Physicochemical Behavior and Phase Transitions of Poly N,n Diethylmethacrylamide Aqueous Systems

Thermoresponsive Phenomena: Lower Critical Solution Temperature (LCST) and Volume Phase Transition

Poly(N,N-diethylmethacrylamide) (PDEAAm) is a thermoresponsive polymer that exhibits a Lower Critical Solution Temperature (LCST) in aqueous solutions. cmu.edu Below the LCST, the polymer chains are hydrated and exist in a soluble, extended coil conformation. As the temperature increases and surpasses the LCST, the polymer undergoes a phase transition, becoming insoluble and collapsing into a compact globule state. cmu.eduaip.org This reversible process is driven by changes in the hydrophobic and hydrophilic interactions between the polymer and water molecules. nih.gov

Molecular Mechanisms of Coil-to-Globule Transitions in Poly(this compound)

The coil-to-globule transition of Poly(this compound) (PDEAAm) in aqueous solutions is a complex phenomenon driven by changes in molecular interactions as the temperature is varied. nih.gov At temperatures below the LCST, the polymer is soluble, with polymer chains existing in an extended, random coil conformation. This is due to the formation of hydrogen bonds between the amide groups of the polymer and the surrounding water molecules, which creates a shell of hydration and keeps the polymer chains dissolved. cmu.edu

As the temperature increases towards the LCST, the kinetic energy of the water molecules increases, leading to the disruption of these ordered water structures around the polymer chains. cmu.edu This decrease in hydration exposes the hydrophobic N,N-diethyl groups of the polymer. Consequently, intramolecular and intermolecular hydrophobic interactions become dominant, causing the polymer chains to collapse into a more compact, globular state to minimize contact with water. cmu.edunih.gov This transition from a hydrated coil to a dehydrated globule is the microscopic origin of the macroscopic phase separation observed at the LCST. cmu.edu The process involves the breaking of polymer-water hydrogen bonds and the formation of intra- and interchain interactions between the polymer segments. nih.gov

Factors Governing LCST of Poly(this compound) Homopolymers

The Lower Critical Solution Temperature (LCST) of Poly(this compound) (PDEAAm) homopolymers is not a fixed value but is influenced by several factors that can be modulated to tune the phase transition temperature for specific applications. rsc.org

The concentration of the polymer in an aqueous solution has a notable effect on its cloud point temperature, which is the temperature at which the solution becomes turbid upon heating. Generally, as the polymer concentration increases, the cloud point temperature tends to decrease. rsc.orgrsc.org This is attributed to the increased frequency of intermolecular interactions and aggregation at higher concentrations, which facilitates the phase separation process at a lower temperature. rsc.org The LCST is technically defined as the minimum point on the temperature-concentration phase diagram. rsc.org Below a certain concentration, typically around 0.5 wt%, the aggregation of polymer particles may be too slow or insufficient to be detected by spectrophotometry, which can lead to an apparent increase in the measured LCST. cmu.edu

The phase diagram of PDEAAm in water illustrates the relationship between polymer concentration and the phase separation temperature. For example, in aqueous two-phase systems with dextran (B179266) or poly(ethylene glycol), phase separation can be observed at total polymer concentrations as low as 6 wt%. rsc.org

The molecular weight of the PDEAAm polymer has a significant impact on its LCST, particularly in the lower molecular weight range. cdnsciencepub.comresearchgate.net Studies have shown an inverse relationship between the LCST and the molecular weight; as the molecular weight increases, the LCST decreases. cdnsciencepub.comresearchgate.net This is because longer polymer chains have a higher probability of forming intermolecular hydrophobic contacts, which promotes aggregation and phase separation at lower temperatures.

However, this effect becomes less pronounced at higher molecular weights. Research indicates that the LCST remains relatively constant above a critical molecular weight of approximately 2 x 10^5 g/mol . cdnsciencepub.comcdnsciencepub.com For instance, one study observed a decrease in LCST from 32.9 to 30.9 °C as the weight-average molecular weight (Mw) increased from 13 to 58 kg/mol , with minimal changes at higher molecular weights. researchgate.net

The polydispersity index (PDI), which measures the distribution of molecular weights in a polymer sample, also plays a role. Samples with a narrower polydispersity generally exhibit a sharper and more well-defined phase transition. researchgate.netcdnsciencepub.com

Number-Average Molecular Weight (Mn) (g/mol)Weight-Average Molecular Weight (Mw) (g/mol)Polydispersity Index (Mw/Mn)LCST (°C)
9,60013,0001.3532.9
18,10025,0001.3832.4
48,70058,0001.1930.9
204,000280,0001.3730.5
593,000750,0001.2630.4
1,300,000--30.4
cdnsciencepub.comresearchgate.netcdnsciencepub.comresearchgate.net

The addition of inorganic salts to aqueous solutions of PDEAAm significantly affects its LCST, and this effect generally follows the Hofmeister series. acs.org The Hofmeister series ranks ions based on their ability to structure or destructure water, which in turn influences the solubility of polymers.

Ions are broadly categorized as kosmotropes (salting-out) or chaotropes (salting-in). Kosmotropic anions, which are strongly hydrated (e.g., CO₃²⁻, SO₄²⁻, F⁻, Cl⁻), enhance the structure of water. acs.org This promotes the hydrophobic effect and leads to a decrease in the LCST of PDEAAm. acs.org The addition of sodium chloride, for example, results in a linear decrease of the LCST with increasing salt concentration. cmu.edu

Conversely, chaotropic anions, which are weakly hydrated (e.g., SCN⁻, ClO₄⁻, I⁻, Br⁻), tend to disrupt the structure of water. acs.org At low concentrations, these ions can increase the LCST by interacting directly with the polymer, which enhances its solubility. acs.org However, at higher concentrations, they can also lead to a salting-out effect, causing the LCST to decrease. acs.org Spectroscopic studies suggest that weakly hydrated anions may bind to the α-protons of the polymer backbone. acs.org

SaltEffect on LCSTIon Type
Na₂SO₄DecreasesKosmotropic
NaClDecreasesKosmotropic
NaBrIncreases at low conc., decreases at high conc.Chaotropic
NaIIncreases at low conc., decreases at high conc.Chaotropic
NaSCNIncreases at low conc., decreases at high conc.Chaotropic
acs.orgrsc.org

However, the interaction between surfactants and thermoresponsive polymers can be more complex. In some cases, a minimum in the LCST can be observed as a function of surfactant concentration. wiley.com This suggests that at certain concentrations, the surfactant may promote the aggregation of polymer chains, leading to a decrease in the LCST, while at other concentrations, the stabilizing effect of surfactant binding dominates.

Kinetic Aspects of Temperature-Induced Phase Separation

The thermally induced phase separation of poly(this compound) (PDEAAm) in aqueous solutions is a dynamic process involving the transition of polymer chains from a hydrated random coil state to a dehydrated, hydrophobic globule state. cmu.edu The initial step in this phase separation is the disruption of the ordered water structure surrounding the polymer coil, which is then followed by the collapse of the polymer molecule into a globule. cmu.edu

The kinetics of this process are sensitive to external conditions. For instance, the measured Lower Critical Solution Temperature (LCST) is dependent on the rate of heating; a faster heating rate of 5 °C min⁻¹ for a 0.2 wt % PDEAAm solution results in an apparent LCST of 41 °C, which is 8 °C higher than the value obtained at a much slower heating rate of 0.06 °C min⁻¹. cmu.edu

Studies using laser temperature-jump techniques have provided deeper insight into the dynamics of this phase separation. researchgate.net These investigations reveal that the process is characterized by two distinct time constants, a fast component (τfast) and a slow component (τslow), which are observed regardless of the polymer's concentration or molecular weight. researchgate.net The existence of a rapid phase separation component has not been observed in the more commonly studied poly(N-isopropylacrylamide) (PNIPAM) systems. researchgate.net Furthermore, the slower phase separation process in PDEAAm is notably faster than that in PNIPAM. researchgate.net The rapid phase separation is suggested to originate from the presence of polymer aggregates that are formed even at temperatures below the cloud point, indicating a different phase separation mechanism for PDEAAm compared to PNIPAM. researchgate.net

LCST Modulation in this compound Copolymers

Conversely, copolymerizing DEAAm with a more hydrophilic monomer increases the LCST. For example, when N-ethylacrylamide (NEAm), which is more hydrophilic due to its NH group that can participate in hydrogen bonding, is copolymerized with DEAAm, the cloud-point temperature of the resulting copolymer rises with increasing NEAm content. mdpi.com This modification of the LCST is a direct consequence of the temperature-dependent interplay between hydrogen bonding and hydrophobic interactions. kpi.ua At lower temperatures, strong hydrogen bonding between the hydrophilic groups of the polymer (like amide groups) and water facilitates dissolution. kpi.ua As the temperature increases, these hydrogen bonds weaken while hydrophobic interactions among the side groups become stronger, leading to phase separation. kpi.ua By adjusting the co-monomer composition, this balance can be shifted, thus tuning the LCST. kpi.ua

Below is a data table summarizing the effect of different co-monomers on the LCST of DEAAm-based copolymers.

Co-monomerCo-monomer TypeEffect on LCSTResearch Finding
Glycidyl (B131873) methacrylate (B99206) (GMA)More HydrophobicDecreaseThe critical solution temperatures of P(DEAAm-co-GMA) copolymers decrease linearly with increasing GMA content. mdpi.comresearchgate.net
N-ethylacrylamide (NEAm)More HydrophilicIncreaseThe cloud-point temperature of P(DEAAm-co-NEAm) copolymers increases with increasing NEAm content. mdpi.com

Aqueous systems of PDEAAm and its copolymers often exhibit thermal hysteresis, where the temperature of dissolution upon cooling (clearing point) is lower than the temperature of phase separation upon heating (cloud point). A significant hysteresis between heating and cooling cycles has been observed for PDEAAm, and this behavior persists even at low polymer concentrations. rsc.org The extent of this hysteresis can also be influenced by the heating and cooling rates. rsc.org

In copolymer systems, the nature of the co-monomer can influence the degree of hysteresis. For instance, copolymers of this compound and glycidyl methacrylate, P(DEAAm-co-GMA), have been found to exhibit thermoresponsive behavior with a small amount of hysteresis. mdpi.comresearchgate.net The phenomenon of hysteresis is linked to the kinetics of hydration and dehydration and the rearrangement of polymer chains. During heating, the polymer chains collapse into compact globules to minimize contact with water. Upon cooling, the re-hydration and un-coiling of these chains back to a dissolved state can be kinetically hindered, leading to a lower transition temperature. researchgate.net The stability of the collapsed state and the energy barrier for re-solvation contribute to the extent of the observed hysteresis. researchgate.netshef.ac.uk

SystemHysteresis ObservationInfluencing Factors
Poly(N,N-diethylacrylamide) (PDEAAm)Strong hysteresis observed between heating and cooling. rsc.orgConcentration, Heating/Cooling Rate. rsc.org
Poly(N,N-diethylacrylamide-co-glycidyl methacrylate) (P(DEAAm-co-GMA))Small extent of hysteresis. mdpi.comresearchgate.netCo-monomer composition.

Intermolecular and Intramolecular Interactions in Aqueous Media

The thermoresponsive behavior of Poly(this compound) (PDEAAm) in water is governed by a delicate balance between hydrogen bonding and hydrophobic interactions. cmu.edumdpi.com At temperatures below the LCST, the polymer is soluble in water. In this state, the carbonyl groups of the amide side chains are associated with water molecules through hydrogen bonds, and the hydrophobic ethyl groups are also hydrated. mdpi.com The formation of hydrogen bonds between the polymer and water contributes favorably to the enthalpy of mixing, promoting dissolution. cmu.edumdpi.com

As the temperature is raised towards the LCST, these interactions shift. The hydrogen bonds between the polymer and water weaken, and the ordered water structure around the hydrophobic groups is disrupted. kpi.uamdpi.com This process leads to the dehydration of the polymer chains, particularly the ethyl groups, which then engage in hydrophobic interactions with each other. mdpi.com This shift favors polymer-polymer interactions over polymer-water interactions, causing the polymer to collapse from an extended coil to a compact globule, which macroscopically manifests as phase separation. cmu.edumdpi.com

Interestingly, even above the LCST, the carbonyl groups of PDEAAm remain partially hydrated and continue to form some hydrogen bonds with water molecules. mdpi.com Infrared spectroscopy studies confirm that the phase transition from the coil to the globule state is associated with the dehydration of both the amide and the alkyl groups. acs.org The amide group of PDEAAm has been found to be more hydrated than that of the more studied poly(N-isopropylacrylamide) (PNiPA). acs.org The enthalpy of phase separation for aqueous PDEAAm, a measure of the strength of the polymer-water hydrogen bonding system, has been determined to be 22.9 J/g of polymer. cmu.edu

The structure and dynamics of water molecules in the immediate vicinity of a PDEAAm chain, known as the hydration shell, are critical to its solubility and phase transition. Below the LCST, water molecules form an ordered shell of hydration around the polymer coil. cmu.edu However, spectroscopic studies have revealed that PDEAAm possesses a less-ordered and smaller hydration shell compared to poly(N-isopropylacrylamide) (PNIPAM). acs.org

A key finding is that the structure of the PDEAAm hydration shell appears to be insensitive to the clouding transition. acs.org This suggests that the coil-to-globule transition and subsequent aggregation of multiple polymer chains can occur without a significant transformation of the hydration shell structure itself. acs.org This contrasts with the long-held belief for many thermoresponsive polymers that a disruption of a clathrate-like hydration shell is the primary driver of polymer collapse. researchgate.net Instead, for PDEAAm, the transition seems to be driven more by the entropic gain from releasing water molecules and the favorable hydrophobic interactions between the dehydrated ethyl groups. mdpi.com

Self-Organization and Aggregate Formation in Poly(this compound) Solutions

The ability of PDEAAm to self-organize in solution is a key characteristic that underpins its utility in various applications. This behavior is largely driven by the balance of hydrophilic and hydrophobic interactions within the polymer chain and with the surrounding solvent molecules.

In aqueous solutions, PDEAAm exhibits thermoresponsive behavior, undergoing a coil-to-globule transition at its lower critical solution temperature (LCST), which is approximately 33°C for low molecular weight polymers. beilstein-journals.org Below the LCST, the polymer chains are in a hydrated, extended coil state. As the temperature approaches and surpasses the LCST, the polymer chains dehydrate and collapse, leading to the formation of more compact structures.

This transition often results in the formation of aggregates. Initially, individual polymer chains collapse to form unimolecular micelles or globules. As the concentration increases or with changes in other environmental factors, these can further assemble into larger, multimolecular structures known as mesoglobules. researchgate.netacs.org These mesoglobules are dense, collapsed polymer states that are distinct from the initial hydrated coils. The formation of these structures is a critical aspect of the phase separation behavior of PDEAAm solutions. researchgate.net

The self-assembly is not limited to aqueous environments. Block copolymers containing PDEAAm can also form well-defined aggregates like micelles and vesicles in organic solvents, often triggered by external stimuli such as temperature. nih.gov For instance, a block copolymer of poly(N,N-diethylacrylamide)-b-poly(4-acryloylmorpholine) has been shown to aggregate in tetrahydrofuran (B95107). nih.gov

Aggregation Behavior of PDEAAm Block Copolymers
System
Poly(N,N-diethylacrylamide)-b-poly(4-acryloylmorpholine)

This table illustrates the self-assembly behavior of a PDEAAm block copolymer in an organic solvent, highlighting the formation of micelles and vesicles upon a temperature trigger.

The "breath figure" method is a technique used to create porous materials by allowing water droplets to condense on the surface of a polymer solution as the solvent evaporates. rsc.org Recent research has demonstrated that PDEAAm can induce spontaneous emulsification during this process. rsc.orgrsc.org

When PDEAAm is dissolved in a solvent like carbon disulfide (CS₂), which is immiscible with water, it can act as a surfactant. rsc.orgrsc.org During the breath figure process, as water vapor condenses on the cooling surface of the PDEAAm/CS₂ solution, the PDEAAm facilitates the spontaneous formation of water-in-oil emulsions. rsc.org This results in the creation of porous films with a hierarchical structure, featuring both large micron-sized pores from the condensed water droplets and smaller, submicron-sized pores from the emulsified droplets. rsc.orgdntb.gov.ua

The extent of this emulsification and the resulting pore structure are influenced by the concentration of PDEAAm and the solidification time of the solution. rsc.orgrsc.org A higher concentration of PDEAAm leads to an increased degree of emulsification and a greater number of submicron pores. rsc.org This unique property of PDEAAm to promote spontaneous emulsification within the breath figure method offers a novel approach to fabricating hierarchically porous materials with potential applications in separation, cell culture, and biosensing. rsc.orgrsc.org

Effect of PDEAAm Concentration on Breath Figure Method
PDEAAm Concentration
Low
High

This table summarizes the influence of Poly(this compound) concentration on the degree of spontaneous emulsification and the resulting pore structure during the breath figure method.

Aqueous Two-Phase Systems (ATPS) Incorporating Poly(this compound)

Aqueous two-phase systems (ATPS) are formed by mixing two incompatible water-soluble components, such as two different polymers or a polymer and a salt, above a certain critical concentration. rsc.orgua.pt These systems separate into two distinct aqueous phases and are widely used for the separation and purification of biomolecules and other substances due to their biocompatible nature. researchgate.netnih.gov

PDEAAm has been successfully incorporated into both polymer/polymer and polymer/salt ATPS. rsc.org For instance, ATPS can be formed using PDEAAm in combination with other polymers like dextran or polyethylene (B3416737) glycol (PEG). rsc.org The formation of these phases is dependent on factors such as polymer concentration, molar mass, temperature, and pH. rsc.org

Similarly, polymer/salt ATPS can be created by combining PDEAAm with a salt solution, such as magnesium sulfate. nih.gov These systems are often advantageous due to the lower cost of the salt component compared to a second polymer. jmb.or.kr The choice between a polymer/polymer or polymer/salt system depends on the specific application and the properties of the target molecule to be separated. jmb.or.kr

Common Components for ATPS
ATPS Type
Polymer/Polymer
Polymer/Salt

This table provides examples of common components used to form aqueous two-phase systems with Poly(this compound).

The thermoresponsive behavior of PDEAAm is significantly affected by the environment of an ATPS. rsc.org Research has shown a notable shift in the cloud point temperature of PDEAAm when it is part of an ATPS compared to its behavior in a pure aqueous solution. rsc.orgrsc.org This phenomenon is attributed to the "macromolecular crowding" effect, where the presence of the other polymer or high salt concentration in the system alters the hydration state and interactions of the PDEAAm chains.

This modulation of the thermoresponsive properties of PDEAAm within an ATPS opens up new possibilities for creating advanced, stimuli-responsive materials. For example, it could be utilized in the development of multicompartment hydrogels or for the controlled release and separation of substances in biotechnological applications. rsc.org The ability to tune the phase transition temperature of PDEAAm by incorporating it into an ATPS provides a powerful tool for designing smart and functional polymer systems.

Theoretical and Computational Investigations of N,n Diethylmethacrylamide Polymer Systems

Molecular Dynamics (MD) Simulations of Poly(N,N-Diethylmethacrylamide)

Molecular dynamics (MD) simulations provide a powerful lens to examine the behavior of Poly(this compound) (PDEAAm) at the atomic level. These simulations model the interactions between polymer chains and solvent molecules, offering insights into structural changes and dynamic processes that are fundamental to the polymer's thermoresponsive behavior. dntb.gov.ua

MD simulations are employed to study the conformational changes of single PDEAAm chains as a function of temperature. frontiersin.org A key parameter monitored in these simulations is the radius of gyration (Rg), which provides a measure of the polymer chain's compactness. Below the lower critical solution temperature (LCST), PDEAAm chains adopt an extended, coil-like conformation, maximizing their interaction with water molecules. gmu.edu As the temperature increases towards and surpasses the LCST, the simulations show a distinct coil-to-globule transition. gmu.edu This collapse is characterized by a significant decrease in the radius of gyration, indicating that the polymer chain folds into a more compact, globular state to minimize contact with water. frontiersin.orggmu.edu

The simulations reveal that this transition is driven by a shift in the balance of interactions. At lower temperatures, hydrogen bonding between the amide groups of the polymer and water molecules is favorable. As temperature rises, the entropic cost of maintaining the ordered water structure around the hydrophobic diethyl groups becomes dominant, leading to the expulsion of water and polymer collapse. mdpi.com Different force fields and water models can be tested within the simulation framework to find combinations that accurately reproduce experimentally observed transition temperatures. researchgate.netuni-paderborn.de

Table 1: Simulated Conformational Changes of a PDEAAm Oligomer in Water

Temperature (K)Polymer ConformationRadius of Gyration (Rg) TrendDominant Interaction
280Extended CoilHighPolymer-Water Hydrogen Bonding
305 (LCST)TransitioningDecreasingShifting Balance
330Collapsed GlobuleLowIntra-polymer Hydrophobic Interactions

MD simulations can be extended to larger systems containing multiple polymer chains to model the macroscopic phenomenon of phase separation. Below the LCST, the polymer chains are well-dissolved and distributed throughout the aqueous solution. As the simulation temperature is increased above the LCST, the chains undergo the coil-to-globule transition and then aggregate, forming polymer-rich clusters that separate from the water-rich phase. frontiersin.orggmu.edu This process mirrors the experimentally observed clouding of PDEAAm solutions. mdpi.com

A critical aspect of PDEAAm's thermoresponse is its interaction with the surrounding water molecules, often referred to as hydration water. MD simulations are uniquely suited to probe the dynamics of this water. stanford.edu The velocity autocorrelation function of water molecules can be calculated from simulation trajectories, and its Fourier transform yields the vibrational density of states (VDOS), or power spectrum. nih.gov

Studies on similar polymer systems show that water in the first hydration shell of the polymer exhibits dynamics that are distinct from bulk water. nih.gov For instance, the reorientational motion of water molecules near the polymer is often slower. As the polymer collapses, a significant portion of this hydration water is expelled into the bulk. Simulations can quantify this release and analyze changes in hydrogen bond lifetimes between the polymer and water, and between water molecules themselves. nih.gov The vibrational spectra obtained from simulations can show shifts in characteristic frequencies (e.g., the OH stretching band of water) that correspond to changes in the local hydrogen-bonding environment as the system passes through the phase transition. nih.gov This provides a molecular-level explanation for results obtained from experimental techniques like IR spectroscopy. stanford.edu

Thermodynamic Modeling of Poly(this compound) Phase Transitions

Thermodynamic models offer a complementary, macroscopic perspective to the atomistic detail of MD simulations. These models use mathematical frameworks to describe and predict the equilibrium swelling and collapse behavior of PDEAAm hydrogels. frontiersin.org

The swelling behavior of PDEAAm hydrogels is often described using models based on the Flory-Rehner theory, which considers the total free energy of the hydrogel system. nih.gov This free energy is typically divided into three main components: the free energy of mixing between the polymer and the solvent, the elastic free energy of the polymer network, and the free energy associated with ionic interactions if charged groups are present. frontiersin.org

A recently developed thermodynamic model for PDEAAm-based hydrogels employs a van't Hoff analysis approach. researchgate.netmdpi.com This model treats the temperature-induced volume phase transition as a two-state equilibrium between a swollen state (with bound water) and a collapsed state (with free water). researchgate.net The model allows for the fitting of experimental swelling data (swelling ratio as a function of temperature) to a theoretical curve, enabling the extraction of key thermodynamic parameters that govern the transition. researchgate.netmdpi.com Such models are crucial for predicting how factors like crosslink density and copolymer composition will affect the hydrogel's swelling capacity and transition temperature. nih.govresearchgate.net

By applying thermodynamic models to experimental data from techniques like differential scanning calorimetry (DSC), it is possible to quantify the enthalpy (ΔH) and entropy (ΔS) changes associated with the phase transition. researchgate.netmdpi.com For aqueous PDEAAm solutions, the enthalpy of phase separation has been measured at approximately 22.9 J/g, which corresponds to 2.9 kJ per mole of repeating units. cmu.edu This endothermic enthalpy change reflects the energy required to break the hydrogen bonds between the polymer and water molecules during the transition. cmu.edu The phase separation itself occurs when the unfavorable entropy term (TΔS), related to the ordering of water around the polymer's hydrophobic groups, begins to dominate the favorable enthalpy of mixing at temperatures above the LCST. cmu.edu

These models also provide a framework for categorizing the states of water within the hydrogel. Water in hydrogels is broadly classified into three types:

Strongly Bound Water (or Non-freezing Water): This water is directly associated with the hydrophilic groups of the polymer network through hydrogen bonds and does not freeze at 0°C. researchgate.net Its content is primarily determined by the chemical structure of the polymer. nih.gov

Weakly Bound Water (or Freezing Bound Water): This is interfacial water that is loosely associated with the polymer network and exhibits a depressed freezing point. researchgate.net

Free Water (or Bulk Water): This water is located in the larger pores of the hydrogel network and has properties similar to pure water, freezing at 0°C. researchgate.net

During the collapse of a PDEAAm hydrogel, it is primarily the free and weakly bound water that are expelled, while a significant amount of strongly bound water can remain associated with the collapsed polymer network. researchgate.netmdpi.com Thermodynamic models can quantify the amounts of free and bound water, providing insight into how the hydrogel's composition influences its hydration properties and transition behavior. researchgate.net

Table 2: Thermodynamic Parameters and Water States in PDEAAm Systems

ParameterDescriptionTypical Value/ObservationMethod of Determination
ΔH (Enthalpy of Phase Separation)Energy absorbed to break polymer-water hydrogen bonds.~2.9 kJ/mol of repeating units cmu.eduDifferential Scanning Calorimetry (DSC) cmu.edu
ΔS (Entropy of Phase Separation)Change in randomness, dominated by water release.Positive (favorable for phase separation)Calculated from ΔH and LCST
Strongly Bound WaterWater directly interacting with the polymer chain.Remains partially even after collapse researchgate.netmdpi.comDSC, NMR, Thermodynamic Modeling researchgate.netresearchgate.net
Free WaterBulk-like water within the hydrogel pores.Largely expelled during collapse mdpi.comDSC, Thermodynamic Modeling researchgate.netresearchgate.net

Quantum Chemical Calculations for Monomer and Polymer Interactions

Quantum chemical calculations are a powerful tool for elucidating the intricate interactions at the molecular level that govern the behavior of monomeric and polymeric systems. These computational methods provide valuable insights into reaction mechanisms, molecular structures, and the energetic landscapes of chemical processes. However, a comprehensive review of the scientific literature reveals a notable absence of specific quantum chemical calculation studies focused on this compound and its corresponding polymer systems.

While extensive research, including theoretical and computational investigations, has been conducted on structurally related compounds such as N,N-dimethylacrylamide and other N,N-dialkylacrylamides, the same level of detailed analysis for this compound is not apparent in the available literature. For instance, studies on other N,N-disubstituted acrylamides have explored their polymerization kinetics and the influence of various factors on their reactivity. Some computational work has also touched upon the general non-polymerizability of N,N-dialkylmethacrylamides, which may contribute to the limited research focus on this specific monomer.

The absence of dedicated quantum chemical studies on this compound means that detailed data regarding its monomer-monomer and monomer-polymer interactions, such as interaction energies, optimized geometries, and electronic properties derived from first-principles calculations, are not available. Consequently, the creation of data tables and a detailed discussion of research findings as requested for this section cannot be fulfilled based on the current body of scientific literature.

Further theoretical and computational research would be necessary to provide the specific quantum chemical insights into the monomer and polymer interactions of this compound. Such studies would be instrumental in building a more complete understanding of its chemical behavior and potential for polymerization.

Advanced Characterization Techniques for Poly N,n Diethylmethacrylamide and Its Derivatives

Spectroscopic Analysis for Structural and Compositional Characterization

Spectroscopic methods are indispensable for probing the chemical structure and composition of PDEA. These techniques provide detailed information about the arrangement of atoms and functional groups within the polymer chain.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, is a powerful tool for the structural elucidation of PDEA. The ¹H NMR spectrum provides a detailed map of the proton environments within the polymer.

In the ¹H NMR spectrum of PDEA, distinct signals corresponding to different proton groups can be observed. The protons of the methyl groups (–CH₃) in the ethyl substituents typically appear as a triplet at approximately 1.08 ppm. mdpi.com The methylene (B1212753) protons (–NCH₂–) adjacent to the nitrogen atom show more complex splitting patterns and resonate at around 3.22 and 3.46 ppm. mdpi.com This splitting is a consequence of the magnetic anisotropy exerted by the nearby carbonyl group. mdpi.com The protons of the polymer backbone, specifically the methylene (–CH₂–) and methine (–CH–) groups, are observed at approximately 1.70 ppm and 2.57 ppm, respectively. mdpi.com The absence of signals in the 5-7 ppm region confirms the successful polymerization of the vinyl group of the monomer. mdpi.com

For comparison, in the closely related Poly(N,N-dimethylacrylamide) (PDMA), the characteristic resonances for the N(CH₃)₂ protons are found between 2.8 and 3.2 ppm, the methine proton (CH) between 2.3 and 2.7 ppm, and the methylene protons (CH₂) between 1.2 and 1.7 ppm. mcmaster.ca Analysis of these signals allows for the confirmation of the polymer structure and can be used to determine the degree of polymerization by comparing the integrals of the end-groups to the repeating monomer units. rsc.org

Table 1: Representative ¹H NMR Chemical Shifts for Poly(N,N-Diethylmethacrylamide) in CDCl₃ mdpi.com

Proton GroupChemical Shift (ppm)
Methyl (–CH₃)1.08
Methylene (backbone, –CH₂–)1.70
Methine (backbone, –CH–)2.57
Methylene (ethyl, –NCH₂–)3.22 and 3.46

Note: Chemical shifts can vary slightly depending on the solvent and other experimental conditions.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in PDEA and their local environment.

Fourier-transform infrared (FTIR) spectroscopy is widely used for the characterization of PDEA. A key feature in the FTIR spectrum of PDEA is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the amide group (Amide I band), which typically appears around 1650 cm⁻¹. mdpi.com The C-H stretching vibrations of the methyl and methylene groups are observed in the region of 2800-3000 cm⁻¹. doi.org Bending vibrations of the CH₂ and CH₃ groups can be seen between 1430 and 1480 cm⁻¹. mdpi.com Additionally, bands in the 1100-1300 cm⁻¹ range can be attributed to C-CO-C group bending and CH group rocking. mdpi.com

Raman spectroscopy offers complementary information to IR spectroscopy. For analogous polyacrylamides, characteristic Raman peaks include the amide I band and various C-H and C-N stretching and bending modes. doi.org For instance, in PDMA, a peak around 1428 cm⁻¹ has been related to CH₃ deformation. doi.org Raman spectroscopy is a non-destructive technique that requires minimal sample preparation, making it a valuable tool for polymer analysis. youtube.com

Table 2: Key FTIR Absorption Bands for Poly(this compound) mdpi.com

Vibrational ModeWavenumber (cm⁻¹)
Carbonyl (C=O) Stretch (Amide I)~1650
C-H Bending (CH₂ and CH₃)1430-1480
C-CO-C Bending~1264
C-H Rocking~1160

UV-Visible (UV-Vis) spectroscopy is a simple yet effective method for monitoring the thermally induced phase transition of thermoresponsive polymers like PDEA in aqueous solutions. PDEA exhibits a lower critical solution temperature (LCST), above which it undergoes a phase separation from a soluble, hydrated coil to an insoluble, dehydrated globule. cmu.edu

This phase transition is accompanied by a significant change in the turbidity of the polymer solution. Below the LCST, the solution is transparent, showing no absorbance in the visible region. cmu.edu As the temperature is increased above the LCST, the polymer aggregates, leading to light scattering and an increase in the measured absorbance (or a decrease in transmittance). cmu.edu By monitoring the change in absorbance or transmittance at a fixed wavelength (e.g., 500 nm) as a function of temperature, the LCST can be accurately determined. cmu.edu The LCST is typically defined as the temperature at which the transmittance drops to 50% of its initial value. The heating rate can influence the measured LCST value. cmu.edu

Chromatographic Methods for Polymer Architecture Assessment

Chromatographic techniques are essential for determining the molecular weight distribution and architectural characteristics of PDEA.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most common method for determining the molecular weight averages (such as the number-average molecular weight, Mₙ, and the weight-average molecular weight, Mₙ) and the polydispersity index (PDI = Mₙ/Mₙ) of polymers. google.compolymersource.ca

In GPC/SEC, a polymer solution is passed through a column packed with porous gel beads. Larger polymer coils are excluded from the pores and elute faster, while smaller coils can penetrate the pores and have a longer retention time. nih.gov The elution volume is then correlated with the molecular weight using a calibration curve generated from polymer standards of known molecular weight, such as polystyrene or poly(methyl methacrylate). mcmaster.capolymersource.ca The choice of eluent is critical to prevent interactions between the polymer and the stationary phase. nih.gov For polyacrylamides, solvents like dimethylformamide (DMF), sometimes with added salts like LiBr, are often used. rsc.orgresearchgate.net

Table 3: Example of GPC/SEC Data for Poly(N,N-dimethylacrylamide) rsc.orgpolymersource.capolymersource.ca

SampleMₙ ( g/mol )PDI (Mₙ/Mₙ)
PDMA 11,4701.17
PDMA 292,5001.90
PDMA 31,192,0001.14

Note: These values are illustrative and depend on the specific polymerization conditions.

To obtain absolute molecular weight values without relying on column calibration with standards of a different chemical nature, GPC/SEC can be coupled with a light scattering detector, such as a multi-angle laser light scattering (MALLS) detector. google.com This technique, often referred to as GPC-MALLS or SEC-MALLS, directly measures the light scattered by the polymer molecules as they elute from the column.

The intensity of the scattered light is proportional to the product of the polymer concentration and its molecular weight. By combining the light scattering data with the concentration information from a concentration-sensitive detector (like a refractive index detector), the absolute molecular weight at each point in the chromatogram can be determined. This allows for a more accurate determination of the molecular weight distribution, especially for polymers with complex architectures or those for which suitable calibration standards are not available.

Light Scattering Techniques for Solution Properties

Light scattering is a powerful non-invasive technique for characterizing macromolecules in solution. It provides valuable information on their size, shape, molecular weight, and aggregation behavior.

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a technique used to determine the size distribution of small particles and macromolecules in suspension or solution. By analyzing the time-dependent fluctuations in the intensity of scattered light, which are caused by the Brownian motion of the particles, DLS can be used to determine the hydrodynamic radius (Rh) of the polymer coils and their aggregates.

For PDEAM, DLS is particularly useful in studying its temperature-responsive aggregation behavior in aqueous solutions. Below its lower critical solution temperature (LCST), PDEAM exists as dissolved polymer chains. As the temperature approaches the LCST, the polymer chains begin to dehydrate and aggregate, leading to a significant increase in the measured hydrodynamic size.

Recent studies on high molar mass block copolymers of PDEAM have utilized DLS to investigate their aggregation behavior in organic solvents like tetrahydrofuran (B95107) (THF). These studies have shown that the hydrodynamic diameter of these copolymers can increase significantly with concentration, indicating the formation of aggregates. For instance, a high molar mass block copolymer of PDEA-b-poly(4-acryloylmorpholine) (PDEA-b-PAM) exhibited a dramatic increase in its hydrodynamic diameter from approximately 10-30 nm at a 3 wt.% concentration to around 230 nm at 6 wt.%, signaling a critical aggregation concentration between 5 and 6 wt.%. nlc-bnc.ca

Furthermore, temperature-dependent DLS measurements of these block copolymers have revealed changes in particle size related to the upper critical solution temperature (UCST) behavior of one of the blocks. For example, the hydrodynamic diameter of a PDEA-b-PAM block copolymer was observed to be around 190-260 nm in the temperature range of 20 to 32 °C, decreasing to about 70 nm between 10 and 20 °C, and further down to approximately 15 nm above 40 °C. nlc-bnc.camalvernpanalytical.com This demonstrates the utility of DLS in monitoring temperature-induced aggregation and disaggregation phenomena.

Table 7.3.1.1: Hydrodynamic Diameter of a High Molar Mass PDEA-b-PAM Block Copolymer in THF at Various Conditions

Concentration (wt.%)Temperature (°C)Hydrodynamic Diameter (nm)
3Ambient10 - 30
6Ambient~230
610 - 20~70
620 - 32190 - 260
6>40~15

Static Light Scattering (SLS) is a fundamental technique for determining the weight-average molecular weight (Mw) and the radius of gyration (Rg) of polymers in solution. malvernpanalytical.comwikipedia.orgbrookhaveninstruments.comlsinstruments.ch The intensity of the scattered light is measured as a function of the scattering angle and the polymer concentration. wikipedia.orglsinstruments.ch

The data obtained from SLS experiments are typically analyzed using a Zimm plot, which is a graphical method that allows for the simultaneous determination of Mw, Rg, and the second virial coefficient (A2). wikipedia.orgbrookhaveninstruments.com The second virial coefficient provides information about polymer-solvent interactions. A positive A2 value indicates a good solvent, while a negative value suggests a poor solvent, and a value of zero corresponds to theta conditions.

For PDEAM and its derivatives, SLS is a crucial tool for obtaining absolute molecular weight values, which is essential for understanding how molecular weight influences properties such as the LCST and rheological behavior. The radius of gyration provides insight into the conformation of the polymer chain in solution, for instance, whether it adopts a coiled or more extended structure. malvernpanalytical.comlsinstruments.ch

Table 7.3.2.1: Representative Data Obtainable from SLS Analysis of a Polymer Solution

ParameterSymbolDescriptionTypical Value Range
Weight-Average Molecular WeightMwThe average molecular weight weighted by the mass of each polymer chain.104 - 107 g/mol
Radius of GyrationRgThe root-mean-square distance of the polymer's segments from its center of mass.10 - 100 nm
Second Virial CoefficientA2A measure of the interaction between the polymer and the solvent.10-5 - 10-3 mol·mL/g2

Thermal Analytical Methods (e.g., Differential Scanning Calorimetry (DSC))

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is widely used to study the thermal transitions of polymers, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).

For amorphous polymers like PDEAM, the glass transition temperature is a key characteristic. It represents the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. cmu.edunih.govtosohbioscience.com This transition is observed as a step-like change in the heat flow in a DSC thermogram. cmu.edutosohbioscience.com The Tg is an important parameter as it dictates the material's mechanical properties and processing conditions.

DSC is also instrumental in studying the phase transition of PDEAM in aqueous solutions. The dehydration and aggregation of PDEAM chains at the LCST is an endothermic process that can be detected by DSC. The peak of the endotherm in the DSC thermogram corresponds to the phase separation temperature. The enthalpy of this transition, which can also be calculated from the DSC data, provides a quantitative measure of the energy involved in the disruption of hydrogen bonds between the polymer and water molecules. For aqueous PDEAM, the enthalpy of separation has been reported to be 22.9 J/g of polymer.

Table 7.4.1: Glass Transition Temperatures of Poly(N,N-diethylacrylamide) Samples

Sample IDMn ( g/mol )PDITg (°C)
P9637D-DEAMD40,0001.480
P9637B-DEAMD95,0001.388

Rheological and Solution Viscosity Measurements

Rheology is the study of the flow and deformation of matter. Rheological measurements provide valuable information about the viscoelastic properties of polymer solutions, including their viscosity, shear-thinning or shear-thickening behavior, and elastic (storage) and viscous (loss) moduli.

Aqueous solutions of polymers similar to PDEAM, such as polyacrylamide (PAM), typically exhibit non-Newtonian, pseudoplastic (shear-thinning) behavior, where the viscosity decreases with an increasing shear rate. nlc-bnc.ca This is due to the alignment of the polymer chains in the direction of flow, which reduces their resistance to flow. At very low shear rates, the polymer chains are randomly coiled, resulting in a higher viscosity.

The viscoelastic properties of PDEAM solutions can be characterized by oscillatory shear measurements, which provide the storage modulus (G') and the loss modulus (G''). G' is a measure of the elastic energy stored in the material, while G'' represents the energy dissipated as heat. For a viscoelastic solution, the relative magnitudes of G' and G'' depend on the frequency of the oscillation. At low frequencies, the solution may behave more like a viscous liquid (G'' > G'), while at higher frequencies, it may exhibit more elastic behavior (G' > G'').

Viscosity measurements are also crucial for determining the intrinsic viscosity [η], which is related to the polymer's molecular weight through the Mark-Houwink equation. This provides an alternative method for estimating the molecular weight of PDEAM.

Table 7.5.1: Rheological Properties of a Representative Polyacrylamide Solution

PropertyDescriptionTypical Behavior
Shear ViscosityResistance to flow under shear stress.Decreases with increasing shear rate (shear-thinning).
Storage Modulus (G')Measure of the elastic response of the material.Increases with increasing frequency.
Loss Modulus (G'')Measure of the viscous response of the material.Increases with increasing frequency.
Intrinsic Viscosity ([η])A measure of the contribution of a single polymer molecule to the viscosity of the solution.Increases with increasing molecular weight.

Turbidimetry for Critical Solution Temperature Determination

Turbidimetry is a simple and widely used optical technique to determine the lower critical solution temperature (LCST) of thermoresponsive polymers like PDEAM. The LCST is the temperature at which the polymer undergoes a phase transition from a soluble to an insoluble state in a given solvent, typically water. This phase separation is accompanied by a change in the solution's turbidity.

In a typical turbidimetry experiment, a dilute aqueous solution of the polymer is heated at a controlled rate, and the transmittance of light through the solution is monitored at a specific wavelength (e.g., 500 nm). Below the LCST, the solution is clear, and the transmittance is high (close to 100%). As the temperature increases and approaches the LCST, the polymer chains begin to aggregate, causing the solution to become cloudy or turbid. This results in a sharp decrease in the light transmittance. The LCST is often defined as the temperature at which the transmittance drops to 50% of its initial value.

The LCST of PDEAM is sensitive to various factors, including polymer concentration, molecular weight, and the presence of additives such as salts or surfactants. For instance, the addition of sodium chloride to an aqueous PDEAM solution has been shown to linearly decrease its LCST. The heating rate can also influence the measured LCST, with faster heating rates often resulting in a higher apparent LCST.

Table 7.6.1: LCST of Aqueous Poly(N,N-diethylacrylamide) Solutions Determined by Turbidimetry

Polymer Concentration (wt.%)Heating Rate (°C/min)LCST (°C)
0.50.0633
0.51~35
0.5539
0.2541

Elemental Analysis for Copolymer Stoichiometry

Elemental analysis is a fundamental analytical technique used to determine the elemental composition (typically carbon, hydrogen, and nitrogen) of a compound. In polymer science, it is a valuable tool for determining the stoichiometry of copolymers, which are polymers derived from two or more different monomeric species.

For copolymers of this compound with other monomers, elemental analysis can be used to accurately determine the molar ratio of the different monomer units in the final copolymer. This is achieved by comparing the experimentally determined weight percentages of key elements (e.g., nitrogen from the acrylamide (B121943) monomer) with the theoretical values calculated for different monomer ratios.

The copolymer composition data obtained from elemental analysis is crucial for calculating the monomer reactivity ratios. wikipedia.org Reactivity ratios describe the relative reactivity of the monomers towards the growing polymer chain and are essential for understanding and controlling the copolymerization process. Various methods, such as the Fineman-Ross and Kelen-Tudos methods, can be used to calculate the reactivity ratios from the monomer feed composition and the resulting copolymer composition determined by elemental analysis. wikipedia.org

Table 7.7.1: Representative Data from Elemental Analysis of a Copolymer

Monomer Feed Ratio (M1:M2)Experimental N (%)Calculated Copolymer Composition (mol% M1)
20:805.222.5
40:608.943.1
60:4011.862.3
80:2014.181.9

Surface Charge and Colloid Stability Analysis (e.g., Zeta Potential)kcl.ac.uk

The surface charge and colloidal stability of Poly(this compound) (PDEAM) and its derivatives are critical parameters influencing their behavior in aqueous environments and their potential applications, particularly in fields like drug delivery and smart coatings. Zeta potential measurements are a key technique used to quantify the surface charge of particles in a colloidal suspension, providing insight into their stability. A high magnitude of zeta potential (either positive or negative) generally indicates good colloidal stability due to electrostatic repulsion between particles, which prevents aggregation.

The surface charge of PDEAM-based systems is significantly influenced by environmental factors such as pH and temperature, as well as the specific chemical composition of the polymer, including the presence of ionizable co-monomers.

Influence of pH on Zeta Potential

For copolymers of this compound that incorporate ionizable monomers, the pH of the surrounding medium plays a crucial role in determining the surface charge. For instance, copolymers containing tertiary amine groups, such as those derived from 2-(diethylamino)ethyl methacrylate (B99206) (DEAEMA), exhibit a distinct pH-responsive behavior. At acidic pH values, the tertiary amine groups become protonated, leading to a positive surface charge and consequently a positive zeta potential. As the pH increases towards neutral and alkaline conditions, these groups deprotonate, causing a decrease in the positive charge. This can lead to an isoelectric point where the net charge is zero, and at higher pH values, the surface can become negatively charged. This transition from a positive to a negative surface charge significantly impacts the colloidal stability of the nanoparticles or hydrogels.

For example, studies on copolymers containing similar tertiary amine functionalities have shown a trend where the zeta potential is positive in acidic conditions (e.g., +25 mV at pH 4.5) and decreases as the pH rises, eventually reaching negative values in basic media. The isoelectric point for such systems is often observed in the neutral to slightly alkaline pH range.

Influence of Temperature on Zeta Potential

Poly(this compound) is a thermoresponsive polymer, exhibiting a Lower Critical Solution Temperature (LCST). Below the LCST, the polymer chains are hydrated and exist in a swollen, coil-like conformation. Above the LCST, they undergo a phase transition, becoming dehydrated and collapsing into a more compact, globular state. This conformational change has a direct impact on the surface charge density and, therefore, the zeta potential.

For PDEAM and its copolymers, zeta potential values are typically close to zero at temperatures below the LCST, indicating a nearly neutral surface charge. However, as the temperature increases and surpasses the LCST, a notable increase in the magnitude of the negative zeta potential is often observed. This phenomenon is attributed to the collapse of the polymer chains, which leads to a higher density of any inherent negative charges on the surface of the resulting aggregates. For instance, studies on the closely related Poly(N,N-diethylacrylamide) (PDEAm) have shown zeta potential values near 0 mV below its LCST, which then increase in negative value at temperatures above the phase transition.

Detailed Research Findings

Research on copolymers of this compound and related structures has provided valuable insights into their electrokinetic properties. For example, the incorporation of charged monomers allows for the tuning of the zeta potential and, consequently, the colloidal stability. Alkylation of copolymers containing tertiary amines can lead to the formation of cationic materials with a stable positive zeta potential (e.g., +15 mV), which enhances their stability in aqueous dispersions.

The interplay between pH and temperature provides a dual-stimuli-responsive behavior. For instance, at a pH where the polymer has a slight positive charge, increasing the temperature above the LCST can lead to aggregation and a shift in the zeta potential. The stability of these systems is therefore a complex function of both of these environmental triggers.

Below is a data table summarizing the expected trends in zeta potential for a hypothetical Poly(this compound) derivative containing a small fraction of a pH-responsive comonomer, based on findings for structurally similar polymer systems.

Temperature (°C)pHZeta Potential (mV)Colloidal Stability
254.0+28High
257.0+5Low (near isoelectric point)
259.0-15Moderate
407.0-25Moderate to High
409.0-35High

This table illustrates that at a temperature below the LCST (e.g., 25 °C), the zeta potential is highly dependent on pH. The stability is high in acidic conditions, decreases around the isoelectric point (near neutral pH), and increases again in alkaline conditions as the surface becomes negatively charged. Above the LCST (e.g., 40 °C), the polymer collapses, leading to a more pronounced negative surface charge and generally higher stability, particularly at neutral to alkaline pH.

Academic Research Applications and Future Directions in Poly N,n Diethylmethacrylamide Science

Development of Polymer Excipients for Biopharmaceutical Formulation Stability

The stability of biopharmaceutical products, particularly protein therapeutics and lipid-based drug delivery systems, is a critical challenge. Polymeric excipients are being investigated as alternatives to traditional surfactants to prevent aggregation and enhance thermal stability. While research into Poly(N,N-Diethylmethacrylamide) for these specific applications is limited, the properties of similar thermoresponsive polymers like Poly(N-isopropylacrylamide) (PNIPAM) suggest potential avenues for exploration. nih.gov

Protein therapeutics are susceptible to aggregation, which can lead to loss of efficacy and potential immunogenicity. This aggregation is often triggered by exposure to hydrophobic interfaces, such as the air-water interface during manufacturing and storage. nih.gov Polymeric excipients can mitigate this by forming a protective layer around the biologic molecules.

While specific studies on Poly(this compound) are not prominent in this area, the principle is based on the amphiphilic nature of thermoresponsive polymers. Below their Lower Critical Solution Temperature (LCST), these polymers are hydrophilic and soluble. They could potentially act as steric stabilizers, preventing protein-protein interactions that lead to aggregation. For lipid-based vehicles like liposomes, such polymers could be incorporated onto the surface to provide a hydrophilic shield, preventing fusion or aggregation of the vesicles. Research on PNIPAM has shown its efficacy in preserving IgG stability against surface-induced aggregation, outperforming conventional polysorbate excipients under certain conditions. nih.gov This suggests a plausible, though currently underexplored, role for PDEAAm.

Thermal stress is a major cause of degradation for biologic formulations. The thermoresponsive nature of PDEAAm could theoretically be harnessed to enhance thermal stability. As the temperature approaches the LCST, the polymer chains undergo a phase transition from a hydrated coil to a dehydrated globule. This transition alters the polymer's interaction with the surrounding medium and any molecules it is associated with.

In the context of lipid-based formulations, studies on related polymers have shown that incorporating thermoresponsive polymers into liposome (B1194612) membranes can influence membrane fluidity and release characteristics in a temperature-dependent manner. nih.gov For example, novel emulsion gels based on PNIPAM have been shown to control the release of a lipophilic drug through a temperature swing, indicating a change in the polymer-lipid interaction with temperature. nih.gov This suggests that PDEAAm could potentially be used to create formulations that are more robust to temperature fluctuations, releasing their payload only under specific thermal conditions or providing enhanced stability at storage temperatures.

Engineering of Smart Membranes for Advanced Separation and Enrichment Processes

The unique properties of thermoresponsive polymers make them ideal candidates for the fabrication of "smart" membranes, where permeability and selectivity can be controlled by temperature.

The selective recovery of precious or toxic metal ions from aqueous solutions is a significant challenge in hydrometallurgy and environmental remediation. While the application of Poly(this compound) for the selective adsorption and recovery of Ruthenium(III) is not documented in available literature, research on other functionalized polymers provides a framework for how such a system might be designed. The removal of residual ruthenium from chemical products is a known challenge, particularly in polymers synthesized via ring-opening metathesis polymerization (ROMP). nih.gov Methods for this often involve complex separation techniques. nih.gov A smart membrane incorporating ligands with a high affinity for Ruthenium(III) into a PDEAAm backbone could potentially offer a temperature-swing adsorption process. Below the LCST, the hydrated polymer chains would be extended, allowing for ion binding. Above the LCST, the collapse of the polymer chains could trigger the release of the concentrated ions, allowing for membrane regeneration and metal recovery.

Researchers have successfully fabricated porous films with two levels of pore sizes (hierarchical porosity) using Poly(N,N-diethylacrylamide) (PDEAAm). rsc.org This was achieved through a process that combines spontaneous emulsification with the breath figure method. rsc.org In this technique, PDEAAm acts as a surfactant in a carbon disulfide (CS2) solution. rsc.org

During the breath figure process, water droplets condense on the surface of the evaporating polymer solution. Simultaneously, the PDEAAm induces the spontaneous emulsification of these condensed water droplets into the polymer solution. rsc.org This dual process results in a porous structure templated by two different sets of water droplets: larger, condensed droplets and smaller, emulsified droplets. rsc.org The result is a film with both micron-sized and submicron-sized pores. The degree of emulsification and the quantity of submicron pores can be controlled by adjusting the PDEAAm concentration and the solution's solidifying time. rsc.org Such hierarchically porous membranes have significant potential in applications like advanced separation, cell culture, and biosensing. rsc.org

Bioconjugation Strategies for Enhanced Enzyme Stability and Functionality (e.g., α-Chymotrypsin)

The practical application of enzymes in industrial and biomedical fields is often limited by their low stability. Covalently attaching polymer chains to an enzyme, a process known as bioconjugation, is a proven strategy to enhance its stability and functionality. mdpi.comresearchgate.net

Research has demonstrated the successful synthesis of a thermoresponsive copolymer, poly(N,N-diethylacrylamide-co-glycidyl methacrylate) (P(DEAAm-co-GMA)), and its conjugation to the enzyme α-chymotrypsin. mdpi.comresearchgate.net The glycidyl (B131873) methacrylate (B99206) (GMA) component of the copolymer provides pendant epoxy groups that can react directly and efficiently with the amine groups on the enzyme's surface in a one-step process, forming stable enzyme-polymer nanoparticles (EPNPs). mdpi.comresearchgate.net

The resulting α-chymotrypsin-P(DEAAm-co-GMA) bioconjugate exhibits significantly enhanced stability compared to the native enzyme. researchgate.net Key findings from this research are summarized below:

PropertyNative α-Chymotrypsinα-Chymotrypsin-P(DEAAm-co-GMA) ConjugateReference
pH Stability Significant activity loss outside optimal pH range.Less than 10% activity loss between pH 7-7.8; significantly higher relative activity at more extreme pH values. mdpi.com
Thermal Stability Rapid loss of activity when incubated at 45 °C.Significantly slower deactivation and higher residual activity over time when incubated at 45 °C. mdpi.com
Catalytic Activity Higher initial activity.Lower catalytic activity than the native enzyme, but the stability enhancement outweighs this for long-term applications. researchgate.net
Thermoresponsivity Not applicable.Exhibits reversible thermoresponsive behavior with a slightly higher critical solution temperature than the unreacted copolymer. mdpi.com

This enhanced stability is attributed to the protective polymer shell, which restricts the enzyme's conformational changes and protects it from harsh environmental conditions like extreme pH and elevated temperatures. mdpi.com This strategy demonstrates the potential of PDEAAm-based copolymers to create robust biocatalysts for a variety of applications. mdpi.com

Polymer Matrices for Analytical Separation Techniques (e.g., DNA Sequencing by Capillary Electrophoresis)

The application of Poly(this compound) as a polymer matrix for analytical separation techniques, particularly for DNA sequencing by capillary electrophoresis (CE), is not extensively documented in current research. The focus in this area has predominantly been on other poly(N-substituted acrylamides), such as poly(N,N-dimethylacrylamide) (PDMAAm) and its copolymers. These polymers are favored for their low viscosity compared to polyacrylamide, which facilitates the replacement of the sieving matrix in automated capillary electrophoresis systems.

Copolymers of N,N-dimethylacrylamide and N,N-diethylacrylamide have been investigated to understand the impact of polymer hydrophobicity on DNA sequencing performance. It was observed that increasing the hydrophobicity, by incorporating more N,N-diethylacrylamide units, led to a decrease in read length. This suggests that while more hydrophobic matrices have the advantage of lower viscosity for easier handling, a certain level of hydrophilicity is crucial for optimal separation performance, likely by minimizing hydrophobic interactions with the fluorescently labeled DNA fragments.

Given these findings for the acrylamide-based copolymers, it can be inferred that homopolymers of Poly(this compound) might face similar challenges in achieving long read lengths in DNA sequencing, despite potentially offering benefits in terms of matrix viscosity. However, without direct experimental evidence, this remains a hypothesis. The exploration of PDEtMAAm in this application remains a largely unexplored research avenue.

Fundamental Studies on Structure-Property Relationships and Stimuli-Responsiveness of Poly(this compound)

Fundamental studies on the structure-property relationships and stimuli-responsiveness of Poly(this compound) are often discussed in the context of the broader family of thermoresponsive polymers. The presence of the N,N-diethyl groups alongside the additional methyl group on the polymer backbone (a characteristic of methacrylamides compared to acrylamides) is expected to influence its solution properties, particularly its lower critical solution temperature (LCST). The LCST is the temperature above which the polymer becomes insoluble in water, transitioning from a hydrophilic coil to a more hydrophobic globule structure.

This thermoresponsive behavior is a hallmark of many poly(N-alkylacrylamides) and is governed by a delicate balance of hydrogen bonding between the amide groups and water, and the hydrophobic interactions of the alkyl side chains. For the closely related poly(N,N-diethylacrylamide), the LCST is typically observed around 32-34°C, making it of interest for biomedical applications due to its proximity to physiological temperature. nih.govnih.gov It is anticipated that Poly(this compound) would also exhibit thermoresponsive properties, though the exact LCST may differ due to the increased hydrophobicity imparted by the α-methyl group on the backbone.

Table 1: Factors Influencing the Lower Critical Solution Temperature (LCST) of Thermoresponsive N-Substituted Acrylamide (B121943) Polymers (Data based on Poly(N,N-diethylacrylamide))
FactorObservationUnderlying PrinciplePotential Implication for Poly(this compound)
Molecular WeightLCST generally decreases with increasing molecular weight up to a certain point, after which it plateaus.Higher molecular weight polymers have a greater number of hydrophobic groups per chain, facilitating aggregation at lower temperatures.A similar trend would be expected, with the plateau value potentially being different from its acrylamide counterpart.
Copolymerization with Hydrophilic MonomersIncorporation of hydrophilic comonomers (e.g., acrylamide) tends to increase the LCST.The overall hydrophilicity of the copolymer is increased, requiring a higher temperature to induce the hydrophobic collapse.Copolymerization would be a viable strategy to tune the transition temperature for specific applications.
Copolymerization with Hydrophobic MonomersIncorporation of more hydrophobic comonomers (e.g., stearyl methacrylate) generally decreases the LCST.The overall hydrophobicity of the copolymer is increased, leading to phase separation at lower temperatures.This would allow for the synthesis of polymers with transition temperatures below that of the homopolymer.

Outlook for Novel Poly(this compound)-Based Functional Materials

The potential for developing novel functional materials based on Poly(this compound) is significant, largely stemming from its expected thermoresponsive properties. While specific applications are still in the exploratory phase, the outlook is promising in several areas where "smart" polymers are making an impact.

Biomedical Applications: The ability to undergo a phase transition near physiological temperatures could make PDEtMAAm-based hydrogels suitable for applications in drug delivery and tissue engineering. For instance, a drug could be encapsulated within a swollen hydrogel at room temperature and then released in a controlled manner as the hydrogel collapses at body temperature. Its biocompatibility would be a critical factor to investigate, though related poly(N-alkylacrylamides) have shown promise in this regard.

Smart Coatings and Surfaces: Surfaces coated with PDEtMAAm could switch between being hydrophilic and hydrophobic in response to temperature changes. This could be utilized for creating "smart" surfaces for cell culture, where cells can be grown and then detached by a simple temperature shift, avoiding the need for enzymatic treatments.

Sensors and Actuators: The volume change associated with the coil-to-globule transition could be harnessed to create microscopic sensors or actuators that respond to thermal stimuli.

The development of these functional materials will heavily rely on the ability to precisely control the synthesis of PDEtMAAm, including its molecular weight, architecture (e.g., linear, branched, or cross-linked), and its incorporation into copolymers and composites.

Identification of Underexplored Research Avenues and Methodological Advancements

The field of Poly(this compound) science is ripe with underexplored research avenues, primarily due to the historical focus on its acrylamide and dimethylacrylamide analogs. Key areas that warrant investigation include:

Fundamental Polymer Science: There is a clear need for systematic studies on the synthesis of PDEtMAAm with controlled molecular weights and low polydispersity, for example, using controlled radical polymerization techniques like RAFT or ATRP. A thorough characterization of its solution properties, including a precise determination of its LCST and how it is influenced by molecular weight and concentration, is a critical first step.

Comparative Studies: Direct comparative studies between Poly(this compound) and Poly(N,N-diethylacrylamide) are essential to elucidate the specific effects of the α-methyl group on the polymer's physical and chemical properties. This would provide valuable insights into structure-property relationships within this class of polymers.

Performance in Analytical Separations: A systematic evaluation of PDEtMAAm as a sieving matrix in capillary electrophoresis for DNA sequencing and other bio-separations is a significant gap in the current literature. Such studies should explore a range of molecular weights and concentrations to determine its potential advantages and limitations.

Biocompatibility and Toxicity: For any potential biomedical applications, a thorough investigation of the biocompatibility and cytotoxicity of PDEtMAAm and its monomer is imperative.

Advanced Material Formulation: Research into the formulation of PDEtMAAm-based hydrogels, microgels, and composite materials could open up new avenues for the creation of novel smart materials with tailored properties.

Methodological advancements required to propel this research forward include the development of robust and scalable synthetic protocols for producing well-defined PDEtMAAm polymers and the application of advanced characterization techniques to probe its conformational changes at the molecular level during its thermoresponsive transition.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of N,N-Diethylmethacrylamide (DEMAAM) relevant to experimental design?

  • Answer : DEMAAM (C₈H₁₅NO) has a molecular weight of 141.21 g/mol, density of 0.883 g/cm³, boiling point of 82–84°C at 7 mmHg, and flash point of 99.3°C. Its low volatility under ambient conditions makes it suitable for solution-phase polymerization. Characterize purity via NMR (e.g., δ 1.23 ppm for ethyl groups) and FTIR (C=O stretch ~1650 cm⁻¹). Safety protocols should address its skin/eye irritation potential .

Q. What synthetic methodologies are recommended for producing high-purity this compound?

  • Answer : DEMAAM is synthesized via nucleophilic substitution using methacryloyl chloride and diethylamine in anhydrous dichloromethane at 0–5°C. Monitor reaction completion by TLC (Rf ~0.5 in hexane:ethyl acetate 3:1). Purify via vacuum distillation (82–84°C at 7 mmHg) and confirm structure using ¹H NMR (triplet at δ 1.23 ppm for CH₃ of ethyl groups) .

Q. How should researchers safely handle and store this compound in laboratory settings?

  • Answer : Use nitrile gloves, lab coats, and safety goggles. Store in airtight containers under nitrogen at 4°C to prevent moisture absorption or premature polymerization. Ventilate work areas to avoid vapor accumulation (flash point: 99.3°C). Dispose of waste via approved organic solvent protocols .

Advanced Research Questions

Q. What strategies resolve contradictions in reported polymerization kinetics of this compound-based thermoresponsive polymers?

  • Answer : Discrepancies in lower critical solution temperature (LCST) values (~25–40°C) arise from initiator choice (e.g., APS vs. V-50) and comonomer ratios. Use controlled radical polymerization (RAFT or ATRP) with inline FTIR to track conversion. Validate LCST via dynamic light scattering (DLS) and differential scanning calorimetry (DSC) .

Q. How can computational modeling optimize DEMAAM copolymer design for drug delivery systems?

  • Answer : Employ molecular dynamics (MD) simulations with AMBER or GROMACS to predict hydrophobicity and LCST shifts. Pair with QSPR models to correlate monomer structure (e.g., ethyl vs. methyl groups) with drug release profiles. Validate experimentally using fluorescein-loaded micelles and dialysis membrane assays .

Q. What analytical techniques characterize the crosslinking efficiency of DEMAAM in hydrogel networks?

  • Answer : Use solid-state ¹³C NMR to quantify unreacted double bonds and swelling tests (equilibrium swelling ratio in PBS). Compare with FTIR (C=C peak at 1630 cm⁻¹ reduction). For mechanical properties, perform rheometry (storage modulus G') and tensile testing .

Q. How do structural modifications of DEMAAM impact enzyme inhibition in biomedical applications?

  • Answer : Introduce hydroxyl or carboxyl groups via post-polymerization modification (e.g., thiol-ene click chemistry). Screen inhibition against target enzymes (e.g., MMP-9) using fluorogenic substrates. Correlate IC₅₀ values with molecular docking studies (AutoDock Vina) to identify key binding interactions .

Data Analysis & Validation

Q. What statistical approaches address batch-to-batch variability in DEMAAM polymerization yields?

  • Answer : Apply ANOVA to identify critical factors (monomer purity, temperature). Use design of experiments (DoE) with response surface methodology (RSM) to optimize conditions. Cross-validate with LC-MS to detect oligomer impurities (<1% threshold) .

Q. How should researchers validate conflicting reports on DEMAAM’s cytotoxicity in cell culture studies?

  • Answer : Standardize assays (ISO 10993-5) using primary fibroblasts and MTT assays. Control for residual monomers via GPC purification. Compare with positive/negative controls (e.g., DMSO, PEG). Publish raw data and cell lines used to enhance reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.